REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:5][CH3:6])[CH3:4])[CH3:2].O.[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][CH:9]=1>CC(=O)CC>[CH2:1]([N:3]([CH2:5][CH3:6])[CH3:4])[CH3:2].[C:8]1([CH3:18])[CH:9]=[CH:10][C:11]([S:14]([OH:17])(=[O:15])=[O:16])=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained solid was recrystallized from acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |